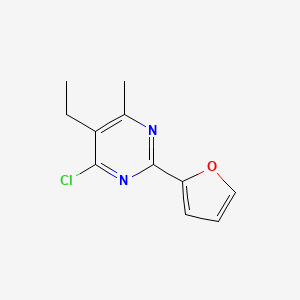

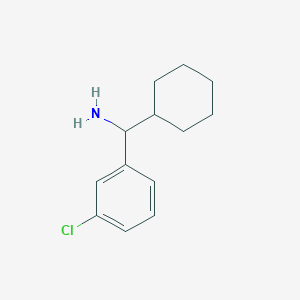

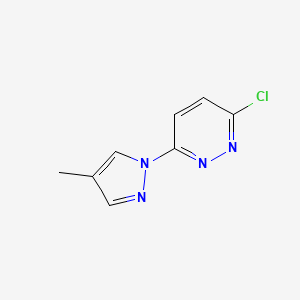

![molecular formula C7H7N3O B1488421 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol CAS No. 1638767-76-6](/img/structure/B1488421.png)

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol

Overview

Description

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is a chemical compound with the molecular formula C7H7N3O. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities and potential therapeutic applications

Mechanism of Action

Target of Action

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol primarily targets the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

The compound interacts with its target, PAK4, through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby affecting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of PAK4 by this compound affects various biochemical pathways. PAK4 is a crucial effector of various signal pathways and plays an important role in driving tumor progression . Therefore, the inhibition of PAK4 can potentially disrupt these pathways, leading to the inhibition of tumor progression .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and reasonable cyp450 profiles

Result of Action

The inhibition of PAK4 by this compound can lead to various molecular and cellular effects. Given that PAK4 is involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation , its inhibition can potentially disrupt these processes, leading to the inhibition of tumor progression .

Biochemical Analysis

Biochemical Properties

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as protein kinase B (PKB or Akt), which is involved in intracellular signaling pathways regulating growth and survival . The compound exhibits ATP-competitive inhibition, demonstrating high selectivity for PKB over closely related kinases . These interactions are primarily mediated through hydrogen bonds and electrostatic interactions with the enzyme’s active site.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, such as HepG2 cells, by increasing the activity of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic pathways highlights its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of protein kinases, particularly PKB, by binding to the ATP-binding site and preventing phosphorylation of downstream targets . This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolism primarily in the liver, where it is converted into various metabolites through oxidation and conjugation reactions . These metabolic processes can influence its bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments or organelles, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as pyrrolopyrimidine derivatives and appropriate alcohols.

Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include continuous monitoring and quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.

Biology: The compound has been studied for its potential biological activities, such as kinase inhibition and apoptosis induction.

Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol is compared with other similar compounds, such as pyrrolopyrimidines and related derivatives. Its uniqueness lies in its specific structure and the resulting biological activities. Similar compounds include:

Pyrrolopyrimidines: These compounds share a similar core structure but may have different substituents and functional groups.

Related Derivatives: Other derivatives of pyrrolopyrimidines with varying chemical modifications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-2,4,11H,3H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLIHYTYGQZMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=NC(=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284919 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638767-76-6 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

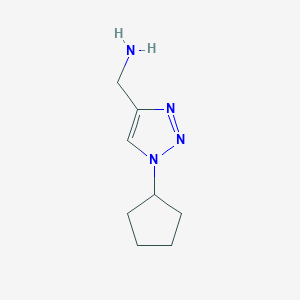

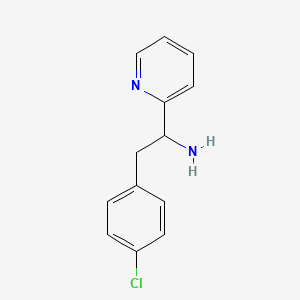

![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)

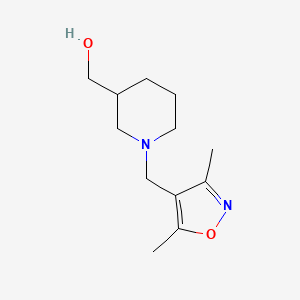

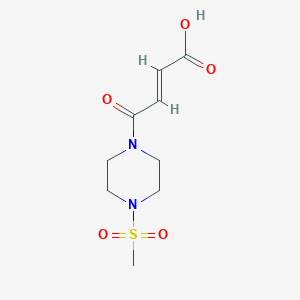

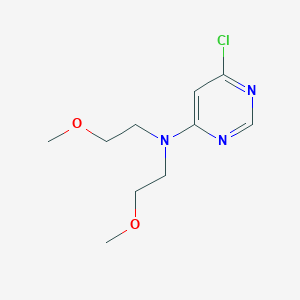

![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)

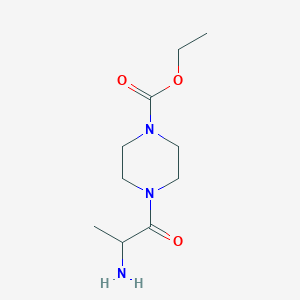

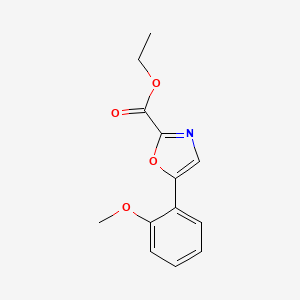

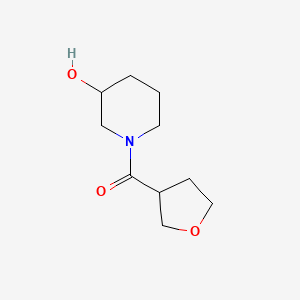

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)